Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate
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Overview
Description
Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate is a complex organic compound featuring a pyrazole ring substituted with a sulfamoyl group and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with the sulfamoyl-pyrazole intermediate.
Esterification: The final step involves esterification to introduce the methyl acetate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, potentially leading to the formation of amines or reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of the sulfamoyl group is particularly significant, as it can enhance the compound’s ability to inhibit certain enzymes or receptors.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the pyrazole and pyridine rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(methylsulfamoyl)pyrazol-1-yl]acetate: Lacks the pyridine moiety, which may reduce its biological activity.
Methyl 2-[4-(pyridin-2-ylmethyl)pyrazol-1-yl]acetate: Lacks the sulfamoyl group, potentially affecting its ability to inhibit certain enzymes.
Methyl 2-[4-(methyl(pyridin-2-ylmethyl)amino)pyrazol-1-yl]acetate: Contains an amino group instead of a sulfamoyl group, which can alter its chemical reactivity and biological properties.
Uniqueness
The uniqueness of Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate lies in its combination of a sulfamoyl group with a pyridine-substituted pyrazole ring. This structure provides a versatile platform for chemical modifications and enhances its potential for diverse biological activities.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research
Properties
IUPAC Name |
methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16(8-11-5-3-4-6-14-11)22(19,20)12-7-15-17(9-12)10-13(18)21-2/h3-7,9H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHKVHYTULDBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)S(=O)(=O)C2=CN(N=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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